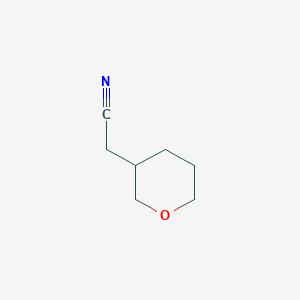

tetrahydro-2H-pyran-3-ylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(oxan-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWUJVPKHBPWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Racemic Tetrahydro-2H-pyran-3-ylacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of racemic tetrahydro-2H-pyran-3-ylacetonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the reduction of tetrahydro-2H-pyran-3-carbaldehyde to the corresponding alcohol, followed by the conversion of the alcohol to a suitable leaving group, and culminating in a nucleophilic substitution with a cyanide salt to yield the target nitrile.

I. Synthetic Strategy Overview

The synthesis of racemic this compound is strategically designed as a three-step sequence. This approach ensures high yields and straightforward purification at each stage. The overall transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for racemic this compound.

II. Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.

Step 1: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanol

The initial step involves the reduction of tetrahydro-2H-pyran-3-carbaldehyde to (tetrahydro-2H-pyran-3-yl)methanol using sodium borohydride.

Caption: Reaction scheme for the reduction of tetrahydro-2H-pyran-3-carbaldehyde.

Experimental Protocol:

To a solution of tetrahydro-2H-pyran-3-carbaldehyde (450 mg, 3.943 mmol) in a co-solvent of dichloromethane (DCM) and methanol (MeOH) (6 mL, 15:1 v/v) at a temperature between -5 °C and 10 °C, sodium borohydride (NaBH4) (90 mg, 2.366 mmol) was added in several portions.[1] The resulting mixture was stirred at room temperature for 4 hours.[1] Following the reaction, the mixture was cooled to 0 °C, and 1 N aqueous hydrochloric acid (HCl) was added dropwise until gas evolution ceased. The mixture was then extracted three times with DCM. The combined organic layers were dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol as a colorless oil.[1]

| Parameter | Value | Reference |

| Starting Material | Tetrahydro-2H-pyran-3-carbaldehyde | [1] |

| Reagents | Sodium borohydride, DCM, Methanol, 1N HCl | [1] |

| Reaction Temperature | -5 °C to 10 °C, then room temperature | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | 91% (416 mg) | [1] |

| Product Appearance | Colorless oil | [1] |

Step 2: Activation of the Hydroxyl Group

The hydroxyl group of (tetrahydro-2H-pyran-3-yl)methanol must be converted into a good leaving group to facilitate nucleophilic substitution. Two effective methods are presented: bromination and tosylation.

Method A: Bromination

This method employs carbon tetrabromide and triphenylphosphine to convert the alcohol to the corresponding bromide.

Caption: Reaction scheme for the bromination of (tetrahydro-2H-pyran-3-yl)methanol.

Experimental Protocol (Adapted):

In a round-bottom flask, (tetrahydro-2H-pyran-3-yl)methanol (1.00 eq) and carbon tetrabromide (CBr4) (1.05 eq) are dissolved in dichloromethane (DCM) and cooled in an ice bath.[2] Triphenylphosphine (PPh3) (1.05 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 1 hour.[2] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford 3-(bromomethyl)tetrahydro-2H-pyran.[2]

| Parameter | Value | Reference |

| Starting Material | (Tetrahydro-2H-pyran-3-yl)methanol | [2] |

| Reagents | Carbon tetrabromide, Triphenylphosphine, DCM | [2] |

| Reaction Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 1 hour | [2] |

| Reported Yield (for analogous substrate) | 78.7% | [2] |

Method B: Tosylation

This method involves the conversion of the alcohol to a tosylate using p-toluenesulfonyl chloride in the presence of a base.

Caption: Reaction scheme for the tosylation of (tetrahydro-2H-pyran-3-yl)methanol.

Experimental Protocol (Adapted):

To a solution of (tetrahydro-2H-pyran-3-yl)methanol (1.00 eq) and pyridine (1.10 eq) in dichloromethane (DCM) cooled in an ice bath, p-toluenesulfonyl chloride (p-TsCl) (1.05 eq) is added.[2] The resulting mixture is stirred overnight, allowing it to warm to room temperature.[2] The reaction is then quenched by pouring it into 1 N hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by silica gel chromatography.[2]

| Parameter | Value | Reference |

| Starting Material | (Tetrahydro-2H-pyran-3-yl)methanol | [2] |

| Reagents | p-Toluenesulfonyl chloride, Pyridine, DCM | [2] |

| Reaction Temperature | 0 °C to room temperature | [2] |

| Reaction Time | Overnight | [2] |

Step 3: Synthesis of Racemic this compound

The final step is a nucleophilic substitution reaction where the bromide or tosylate intermediate is treated with a cyanide salt to introduce the nitrile functionality.

Caption: Reaction scheme for the cyanation reaction.

Experimental Protocol (General):

The activated intermediate (3-(bromomethyl)tetrahydro-2H-pyran or the corresponding tosylate) is dissolved in ethanol.[3][4][5] Sodium cyanide (NaCN) or potassium cyanide (KCN) (typically 1.1-1.5 equivalents) is added, and the mixture is heated under reflux.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or diethyl ether). The organic layer is separated, washed with brine, dried over a suitable drying agent, and concentrated to give the crude product. Purification by silica gel chromatography or distillation will yield the final product, racemic this compound.

| Parameter | Value | Reference |

| Starting Material | 3-(Bromomethyl)tetrahydro-2H-pyran or its tosylate | [3][4][5] |

| Reagents | Sodium cyanide or Potassium cyanide, Ethanol | [3][4][5] |

| Reaction Condition | Heated under reflux | [3][4] |

| Reaction Type | Nucleophilic Substitution (SN2) | [5][6] |

III. Conclusion

This technical guide outlines a reliable and well-documented three-step synthetic route for the preparation of racemic this compound. By providing detailed experimental protocols, tabulated data, and clear visual representations of the synthetic pathway, this document serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The described methods are scalable and utilize readily available reagents, making this synthesis practical for laboratory and potential industrial applications.

References

- 1. (TETRAHYDRO-PYRAN-3-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

Technical Guide: Chemical Properties of Tetrahydro-2H-pyran-3-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-3-ylacetonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, combining a saturated tetrahydropyran ring with a reactive acetonitrile functional group, makes it an interesting building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, a proposed synthetic route, predicted spectral data, and a summary of the biological activities associated with the broader class of tetrahydropyran derivatives.

Chemical and Physical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₁₁NO | Santa Cruz Biotechnology[1] |

| Molecular Weight | 125.17 g/mol | Santa Cruz Biotechnology[1] |

| CAS Number | 885271-49-8 | Santa Cruz Biotechnology[1] |

| Boiling Point | Not explicitly found for this compound. A related compound, 2-(3-Butynyloxy)tetrahydro-2H-pyran, has a boiling point of 92-95 °C at 18 mmHg. | |

| Melting Point | Data not available. Expected to be a liquid at room temperature based on its structure and the boiling point of related compounds. | |

| Density | Data not available. A related compound, 2-(3-Butynyloxy)tetrahydro-2H-pyran, has a density of 0.984 g/mL at 25 °C. | |

| Solubility | Data not available. Expected to be soluble in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. | |

| Appearance | Data not available. Likely a colorless to pale yellow liquid. |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

Step 1: Halogenation of Tetrahydro-2H-pyran-3-ylmethanol

The first step involves the conversion of the primary alcohol, tetrahydro-2H-pyran-3-ylmethanol, to the corresponding halide, for example, 3-(chloromethyl)tetrahydro-2H-pyran. This can be achieved using a variety of standard halogenating agents.

-

Reagents and Solvents:

-

Tetrahydro-2H-pyran-3-ylmethanol

-

Thionyl chloride (SOCl₂) or a phosphorus halide such as phosphorus tribromide (PBr₃)

-

Anhydrous polar aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Optional: A base such as pyridine to neutralize the acidic byproduct.

-

-

Proposed Protocol:

-

Dissolve tetrahydro-2H-pyran-3-ylmethanol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the halogenating agent (e.g., thionyl chloride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(halomethyl)tetrahydro-2H-pyran.

-

Purify the product by vacuum distillation or column chromatography.

-

Step 2: Nucleophilic Substitution with Cyanide

The second step is a nucleophilic substitution reaction where the halide is displaced by a cyanide ion to form the target molecule, this compound.

-

Reagents and Solvents:

-

3-(Halomethyl)tetrahydro-2H-pyran (from Step 1)

-

Sodium cyanide (NaCN) or potassium cyanide (KCN)

-

A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the Sₙ2 reaction.

-

-

Proposed Protocol:

-

Dissolve the 3-(halomethyl)tetrahydro-2H-pyran in the chosen polar aprotic solvent.

-

Add sodium or potassium cyanide to the solution.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation or column chromatography.

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Spectral Data (Predicted)

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Multiplets in the range of 1.2-2.0 ppm corresponding to the protons on the tetrahydropyran ring (CH₂ groups at C4, C5). - A multiplet around 2.5 ppm for the CH₂ group of the acetonitrile moiety. - Multiplets in the range of 3.2-4.0 ppm for the protons on the carbons adjacent to the oxygen atom in the tetrahydropyran ring (CH₂ at C2 and C6, and CH at C3). |

| ¹³C NMR | - Peaks in the range of 20-40 ppm for the CH₂ carbons of the tetrahydropyran ring (C4, C5) and the acetonitrile CH₂ group. - A peak around 35-45 ppm for the CH carbon at C3. - Peaks in the range of 60-75 ppm for the carbons adjacent to the ring oxygen (C2 and C6). - A peak for the nitrile carbon (C≡N) around 115-125 ppm. |

| IR Spectroscopy | - A sharp, medium-intensity peak around 2240-2260 cm⁻¹ characteristic of the C≡N stretch of the nitrile group. - Strong C-O stretching vibrations in the region of 1050-1150 cm⁻¹. - C-H stretching vibrations for the sp³ hybridized carbons around 2850-3000 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) would be expected at m/z = 125. - Fragmentation would likely involve the loss of the acetonitrile group or cleavage of the tetrahydropyran ring. |

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the nitrile functional group.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield an amide and then a carboxylic acid (tetrahydro-2H-pyran-3-ylacetic acid).[2][3][4]

-

Reduction: The nitrile group can be reduced to a primary amine (2-(tetrahydro-2H-pyran-3-yl)ethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][4][5]

-

Reaction with Organometallics: Grignard reagents or organolithium reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.[4][5]

The tetrahydropyran ring is generally stable under neutral and basic conditions. Strong acidic conditions might lead to ring-opening reactions.

Biological Activity

Specific biological activity data for this compound has not been reported in the reviewed literature. However, the tetrahydropyran moiety is a common scaffold in many biologically active compounds. Derivatives of tetrahydropyran have been reported to exhibit a wide range of pharmacological activities, including:

-

Antitumor Activity: Some benzimidazole derivatives containing a tetrahydropyranyl residue have shown moderate antitumor activity.[6]

-

Anti-HIV Activity: While the specific compounds tested in one study lacked anti-HIV activity, the tetrahydropyran scaffold is explored in antiviral drug design.[6]

-

Tracheal Relaxant Activity: Certain tetrahydropyran derivatives have demonstrated significant tracheal relaxant effects in vitro.[6]

-

Analgesic and Anti-inflammatory Effects: Some tetrahydropyran derivatives have shown potent analgesic and anti-inflammatory properties.

-

General Antimicrobial and Antiviral Properties: The 4H-Pyran nucleus is a source of molecules with a broad spectrum of biological activities.

It is important to note that the biological activity of a molecule is highly dependent on its overall structure and functional groups. Therefore, while the tetrahydropyran scaffold is present in many active compounds, the specific biological profile of this compound would need to be determined through dedicated screening and experimental studies.

Logical Relationships in Biological Screening

The general workflow for screening a novel compound like this compound for biological activity is depicted below.

Caption: General workflow for the biological screening of a novel chemical entity.

Conclusion

This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. While detailed experimental data is currently limited in the public domain, this guide provides a summary of its known properties, a plausible synthetic pathway, and an overview of the potential biological activities based on its structural class. Further research is warranted to fully characterize this compound and explore its utility in the development of novel therapeutics and other advanced materials.

References

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and biological investigations of 2-(tetrahydropyran-2'-yl) and 2-(tetrahydrofuran-2'-yl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

tetrahydro-2H-pyran-3-ylacetonitrile CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrahydro-2H-pyran-3-ylacetonitrile, a heterocyclic compound of interest in chemical and pharmaceutical research. This document outlines its chemical identifiers, and while specific biological activities and detailed synthesis protocols are not extensively documented in publicly available literature, this guide summarizes the known information and provides context based on related pyran derivatives.

Core Compound Identifiers

This compound is a stable organic compound featuring a saturated six-membered tetrahydropyran ring substituted with an acetonitrile group. Its fundamental properties and identifiers are crucial for researchers in synthesis, analytics, and computational modeling.

| Identifier | Value | Source |

| CAS Number | 885271-49-8 | [1][2] |

| Molecular Formula | C₇H₁₁NO | [1][2] |

| Molecular Weight | 125.17 g/mol | [1][2] |

| Synonym | 2-(oxan-3-yl)acetonitrile | [1][2] |

| SMILES | N#CCC1CCCOC1 | [2] |

| InChI | InChI=1S/C7H11NO/c8-4-3-7-2-1-5-9-6-7/h7H,1-3,5-6H2 | [2] |

| InChIKey | XSWUJVPKHBPWCO-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

A plausible, though not explicitly documented, synthetic route could involve the conversion of a commercially available starting material like tetrahydro-2H-pyran-3-methanol. This alcohol could be transformed into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a cyanide source, such as sodium or potassium cyanide, to yield the target molecule.

General Workflow for a Potential Synthesis:

Caption: A potential synthetic pathway for this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities or the involvement of this compound in any signaling pathways. The pyran scaffold, however, is a common motif in a wide array of biologically active natural products and synthetic drugs, exhibiting diverse pharmacological properties.[3][4][5][6]

Derivatives of the tetrahydropyran ring are known to possess activities including:

-

Anticancer: Certain pyran-containing compounds have demonstrated antiproliferative effects against various cancer cell lines.[7]

-

Antimicrobial and Antiviral: The pyran nucleus is a structural component of some antimicrobial and antiviral agents.[3][4]

-

Central Nervous System (CNS) Activity: Some pyran derivatives have shown effects on the central nervous system.[8]

Given the prevalence of the tetrahydropyran moiety in pharmacologically active molecules, it is plausible that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents. The nitrile group offers a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.

Logical Relationship for Investigating Biological Potential:

Caption: A logical workflow for exploring the therapeutic potential of the title compound.

Conclusion

This compound is a well-characterized compound in terms of its chemical identifiers. However, a significant gap exists in the scientific literature regarding its specific synthesis protocols and biological functions. The information available on related pyran derivatives suggests that this compound could be a valuable starting point for the development of new molecules with potential therapeutic applications. Further research is warranted to explore its synthesis in detail and to investigate its biological activity profile. This would be a crucial step in unlocking the potential of this and related compounds for researchers, scientists, and drug development professionals.

References

- 1. scbt.com [scbt.com]

- 2. chem-space.com [chem-space.com]

- 3. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arabjchem.org [arabjchem.org]

- 7. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Chemical and pharmacologic study on pyran derivatives. IX. Synthesis of 2-dialkylaminochromones] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tetrahydro-2H-pyran-3-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tetrahydro-2H-pyran-3-ylacetonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established NMR prediction principles and data from analogous structures to offer a detailed analysis. This guide is intended to assist researchers in spectral interpretation, compound identification, and quality control.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the analysis of substituent effects on the tetrahydropyran ring and the known chemical shifts for a cyanomethyl group attached to an aliphatic system.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is complex due to the chiral center at C3 and the diastereotopic nature of several protons. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 (axial) | 3.90 - 4.10 | ddd | J ≈ 11.5, 4.5, 2.0 |

| H2 (equatorial) | 3.30 - 3.50 | ddd | J ≈ 11.5, 3.0, 1.5 |

| H3 | 2.50 - 2.70 | m | - |

| H4 (axial) | 1.60 - 1.80 | m | - |

| H4 (equatorial) | 1.90 - 2.10 | m | - |

| H5 (axial) | 1.40 - 1.60 | m | - |

| H5 (equatorial) | 1.70 - 1.90 | m | - |

| H6 (axial) | 3.40 - 3.60 | ddd | J ≈ 11.0, 11.0, 4.0 |

| H6 (equatorial) | 3.80 - 4.00 | ddd | J ≈ 11.0, 4.0, 2.0 |

| CH₂CN | 2.40 - 2.60 | d | J ≈ 7.0 |

Note: Chemical shifts and coupling constants are estimates and may vary based on solvent and experimental conditions. Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, ddd = doublet of doublet of doublets.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum will exhibit seven distinct signals corresponding to the carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 68.0 - 72.0 |

| C3 | 35.0 - 40.0 |

| C4 | 25.0 - 30.0 |

| C5 | 22.0 - 27.0 |

| C6 | 65.0 - 69.0 |

| C H₂CN | 20.0 - 25.0 |

| C N | 117.0 - 120.0 |

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid spectral interference from impurities.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Given the polar, aprotic nature of the analyte, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are recommended.[1]

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[2]

For ¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

-

Acquisition Time: Approximately 2-4 seconds.[3]

-

Relaxation Delay: 1-2 seconds.

-

Pulse Angle: 30-45 degrees.[3]

-

Spectral Width: A range of 0-12 ppm is typically sufficient for most organic molecules.

-

Number of Scans: 8 to 16 scans, depending on the sample concentration and spectrometer sensitivity.

For ¹³C NMR Spectroscopy:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2 seconds.[4]

-

Pulse Angle: 30 degrees.[3]

-

Spectral Width: A range of 0-220 ppm.

-

Number of Scans: 512 scans or more may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering and a typical workflow for NMR-based structure elucidation.

Caption: Molecular structure of this compound with atom numbering.

Caption: A generalized workflow for NMR-based structural elucidation.

References

mass spectrometry analysis of tetrahydro-2H-pyran-3-ylacetonitrile

An In-depth Technical Guide to the Mass Spectrometry Analysis of Tetrahydro-2H-pyran-3-ylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and practical aspects of analyzing this compound using mass spectrometry, specifically with Gas Chromatography-Mass Spectrometry (GC-MS). Due to the absence of published mass spectra for this specific compound, this document presents a predictive analysis based on established fragmentation principles for cyclic ethers and nitriles. It includes a detailed, proposed experimental protocol, a predicted fragmentation pathway, and hypothetical quantitative data to serve as a robust reference for researchers.

Introduction

This compound (C₇H₁₁NO, M.W. 125.17) is a heterocyclic compound incorporating both a tetrahydropyran ring and a nitrile functional group.[1] The tetrahydropyran motif is a key structural component in numerous biologically active molecules and natural products, making its derivatives, such as the subject of this guide, of significant interest in medicinal chemistry and drug development.[2] Accurate analytical methods are crucial for the identification, quantification, and structural elucidation of such compounds. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a powerful tool for this purpose due to its high sensitivity and specificity.

This guide outlines a proposed methodology for the GC-MS analysis of this compound and provides a detailed interpretation of its predicted electron ionization (EI) mass spectrum.

Proposed Experimental Protocol: GC-MS Analysis

The following protocol is a recommended starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

2.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Create a series of dilutions from the stock solution (e.g., 1-100 µg/mL) to establish a calibration curve for quantitative analysis.

-

Sample Matrix: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the analyte and minimize matrix interference.

2.2. Instrumentation and Conditions

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.[3]

| Parameter | Recommended Setting |

| Gas Chromatograph (GC) | |

| Column | SH-Rxi-5Sil-MS capillary column (or equivalent non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness[4] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 (adjustable based on concentration) |

| Oven Program | Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

| Mass Range | m/z 35-200 |

| Scan Mode | Full Scan |

Data Analysis and Predicted Fragmentation

The mass spectrum of an unknown compound provides a molecular fingerprint based on its fragmentation pattern. The following section details the predicted fragmentation of this compound under EI conditions.

3.1. Molecular Ion and Key Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion (M⁺˙) at m/z 125 . The subsequent fragmentation is predicted to be driven by the presence of the ether oxygen and the nitrile group.

Key fragmentation mechanisms for cyclic ethers include alpha-cleavage (cleavage of a bond adjacent to the oxygen atom) and ring-opening reactions.[5][6][7] For aliphatic nitriles, a characteristic fragmentation is the loss of an alpha-hydrogen or McLafferty rearrangement, though the latter is less likely here due to the ring structure.[4][8]

The major predicted fragmentation pathways are:

-

Pathway A: Loss of the Acetonitrile Side Chain: Alpha-cleavage at the C3 position of the pyran ring can lead to the loss of the ·CH₂CN radical, resulting in a stable oxonium ion at m/z 85 . This is often a dominant fragmentation pathway for substituted tetrahydropyrans.[3]

-

Pathway B: Ring Cleavage: Fission of the tetrahydropyran ring can occur through various routes. A common cleavage for tetrahydropyrans is the loss of C₂H₄O, leading to a fragment at m/z 81 .

-

Pathway C: Formation of the Acetonitrile Cation: Cleavage of the bond between the ring and the side chain can also result in the formation of the [CH₂CN]⁺ cation at m/z 40 .

-

Pathway D: Ring Fragmentation producing smaller ions: Further fragmentation of the pyran ring can lead to smaller, stable ions, such as the fragment at m/z 55 through the loss of C₂H₅O and HCN, and the fragment at m/z 43 , a common alkyl fragment.

3.2. Predicted Quantitative Mass Spectrum Data

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and a plausible relative abundance. The ion at m/z 85 is predicted to be the base peak due to the stability of the resulting oxonium ion.

| m/z | Ion Formula | Proposed Structure / Loss | Predicted Relative Abundance (%) |

| 125 | [C₇H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) | 15 |

| 85 | [C₅H₉O]⁺ | [M - CH₂CN]⁺ | 100 |

| 81 | [C₅H₅N]⁺˙ | [M - C₂H₄O]⁺˙ | 30 |

| 55 | [C₃H₃N]⁺˙ | Fragment from m/z 85 | 45 |

| 43 | [C₃H₇]⁺ | Fragment from m/z 85 | 60 |

| 40 | [C₂H₂N]⁺ | [CH₂CN]⁺ | 25 |

Note: This data is predictive and serves as a guideline for interpretation. Actual abundances may vary.

Experimental and Data Analysis Workflow

The overall process from sample receipt to final data interpretation follows a structured workflow to ensure data quality and reproducibility.

Conclusion

This guide provides a predictive yet comprehensive framework for the mass spectrometric analysis of this compound. The proposed GC-MS protocol offers a solid starting point for method development. The detailed analysis of the predicted fragmentation pathways, visualized through a clear diagram and summarized in a quantitative table, equips researchers with the necessary information to identify the compound and interpret its mass spectrum confidently. While empirical data will be essential for ultimate confirmation, this theoretical guide serves as a valuable resource for scientists and professionals in the field of drug development and chemical analysis.

References

- 1. scbt.com [scbt.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of the Nitrile Group in Tetrahydropyran Environments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the infrared (IR) spectroscopic characteristics of the nitrile functional group (C≡N) within a tetrahydropyran (THP) chemical environment. Understanding these characteristics is crucial for researchers in drug development and organic synthesis, as the nitrile group is a key pharmacophore and its local environment, including interactions with cyclic ethers like THP, can significantly influence its spectroscopic signature and, by extension, its chemical behavior.

The Nitrile Stretching Vibration: A Sensitive Spectroscopic Marker

The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp and intense absorption band in a relatively uncongested region of the infrared spectrum, typically between 2200 and 2260 cm⁻¹. This makes it an excellent diagnostic tool for identifying the presence of this functional group. The precise frequency of the C≡N stretching vibration is highly sensitive to the local molecular environment, including electronic effects of neighboring substituents and solvent interactions.

For saturated (aliphatic) nitriles, the stretching frequency generally appears in the range of 2240-2260 cm⁻¹[1]. When the nitrile group is conjugated with a π-system, such as an aromatic ring, the frequency is lowered to the 2220-2240 cm⁻¹ range due to the weakening of the C≡N bond[1].

The Influence of the Tetrahydropyran Environment

Tetrahydropyran (THP) is a cyclic ether that can influence the nitrile stretching frequency through its polarity and potential for hydrogen bonding. As a solvent, its ether oxygen can act as a hydrogen bond acceptor, interacting with hydrogen bond donors on the nitrile-containing molecule. This can lead to shifts in the C≡N vibrational frequency.

While specific data for a nitrile group directly attached to a tetrahydropyran ring is not extensively available in the literature, studies on analogous systems provide valuable insights. Tetrahydrofuran (THF), a five-membered cyclic ether, is structurally and electronically similar to THP. Research on 5-cyanotryptophan in a THF/water mixture has shown that the C≡N stretching frequency is sensitive to the local hydration status, indicating the influence of the cyclic ether and its interaction with water molecules on the nitrile vibration[2].

Quantitative Data on Nitrile Stretching Frequencies in a Tetrahydrofuran Environment

The following table summarizes the C≡N stretching frequencies of a nitrile-containing compound in various environments, including the THF/water mixture, which serves as a proxy for a tetrahydropyran environment.

| Compound | Solvent/Environment | C≡N Stretching Frequency (cm⁻¹) | Reference |

| 3-Methyl-5-cyanoindole | THF/Water mixture | Varies with water percentage | [2] |

| Saturated Nitriles (general) | Neat or in non-polar solvent | 2240 - 2260 | [1] |

| Aromatic Nitriles (general) | Neat or in non-polar solvent | 2220 - 2240 | [1] |

Experimental Protocols for Solution-Phase FTIR Spectroscopy of Nitriles

The following is a generalized protocol for obtaining the infrared spectrum of a nitrile-containing compound in a tetrahydropyran solution.

Sample Preparation

-

Solvent Preparation: Use anhydrous, spectroscopy-grade tetrahydropyran to avoid interference from water absorptions, particularly the broad O-H stretching band.

-

Solution Preparation: Prepare a solution of the nitrile-containing compound in tetrahydropyran. The concentration should be optimized to give an absorbance reading for the nitrile peak that is within the linear range of the detector (typically 0.1 to 1.0 absorbance units). A starting concentration of 1-5% (w/v) is often suitable.

Instrumentation and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is required.

-

Sample Cell: Use a liquid transmission cell with windows that are transparent in the mid-infrared region, such as sodium chloride (NaCl) or potassium bromide (KBr). The path length of the cell should be chosen based on the concentration of the sample solution to achieve the desired absorbance.

-

Background Spectrum:

-

Fill the clean, dry sample cell with pure, anhydrous tetrahydropyran.

-

Place the cell in the spectrometer's sample compartment.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the solvent and the cell windows.

-

-

Sample Spectrum:

-

Empty and dry the sample cell.

-

Fill the cell with the prepared sample solution.

-

Place the cell back into the spectrometer.

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the infrared spectrum of the solute.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a nitrile group in a tetrahydropyran environment.

Caption: Workflow for FTIR analysis of nitriles in THP.

This comprehensive guide provides the foundational knowledge and practical steps for researchers to effectively utilize infrared spectroscopy in the characterization of nitrile-containing molecules within a tetrahydropyran environment. The sensitivity of the nitrile stretching vibration to its surroundings makes it a powerful tool for probing molecular structure and interactions.

References

An In-depth Technical Guide to Tetrahydro-2H-pyran-3-ylacetonitrile for Researchers and Drug Development Professionals

Introduction: Tetrahydro-2H-pyran-3-ylacetonitrile is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. Its structural motif, featuring a saturated pyran ring, is present in various biologically active compounds. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a theoretical framework for its synthesis and potential research applications.

Commercial Availability

This compound (CAS Number: 885271-49-8) is available from several commercial chemical suppliers. Researchers can procure this compound for laboratory-scale research and development. Below is a summary of key information from a selection of suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| Santa Cruz Biotechnology | 885271-49-8 | C₇H₁₁NO | 125.17 | Alternate name: 2-(oxan-3-yl)acetonitrile. For research use only.[1] |

| J & K SCIENTIFIC LTD. | 885271-49-8 | C₇H₁₁NO | 125.17 | Purity: 95%. Available in 1g, 5g, 10g packages. |

| Aikon International Limited | 885271-49-8 | C₇H₁₁NO | 125.17 | Purity: 95+%. Available in 1g, 5g, 10g packages. |

| Bide Pharmatech Ltd. | 885271-49-8 | C₇H₁₁NO | 125.17 | Purity: 95%. Available in 1g, 5g packages. |

Physicochemical Properties

| Property | Value |

| CAS Number | 885271-49-8 |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| Alternate Name | 2-(oxan-3-yl)acetonitrile[1] |

Theoretical Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from (tetrahydro-2H-pyran-3-yl)methanol.

Materials:

-

(Tetrahydro-2H-pyran-3-yl)methanol

-

Thionyl chloride (SOCl₂) or p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or other suitable base

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, dropping funnels, magnetic stirrer, etc.)

-

Rotary evaporator

-

Chromatography equipment for purification (e.g., silica gel column)

Methodology:

Step 1: Conversion of the Alcohol to a Leaving Group (e.g., Chloroalkane)

-

In a fume hood, dissolve (tetrahydro-2H-pyran-3-yl)methanol in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride dropwise to the stirred solution. An excess of thionyl chloride is typically used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-(chloromethyl)tetrahydro-2H-pyran.

Step 2: Nucleophilic Substitution with Cyanide

-

In a fume hood, dissolve the crude 3-(chloromethyl)tetrahydro-2H-pyran in a polar aprotic solvent such as DMF or DMSO.

-

Add sodium cyanide to the solution. The cyanide salt is typically used in a slight molar excess.

-

Heat the reaction mixture to a temperature between 50-100 °C, depending on the reactivity of the substrate, and stir for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Research Workflow and Logical Relationships

The following diagram illustrates a typical workflow for a research project involving this compound, from initial procurement to its application in the synthesis of novel compounds for biological screening.

Caption: Research workflow for utilizing this compound.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not widely reported, the tetrahydropyran moiety is a common scaffold in many bioactive molecules. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making this compound a useful intermediate for creating diverse chemical libraries for drug screening. The pyran ring system is known to be a part of molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Therefore, derivatives of this compound could be explored for various therapeutic targets.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Substituted Tetrahydropyrans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds. The conformational preferences of substituents on the THP ring play a pivotal role in determining molecular shape, and consequently, biological activity and physicochemical properties. This technical guide provides a comprehensive analysis of the molecular structure and conformation of 3-substituted tetrahydropyrans. It delves into the fundamental principles governing their three-dimensional architecture, with a particular focus on the interplay of steric and stereoelectronic effects. This document summarizes key quantitative data, provides detailed experimental protocols for conformational analysis, and utilizes visualizations to illustrate core concepts, serving as an essential resource for researchers in medicinal chemistry, organic synthesis, and structural biology.

Introduction

The six-membered saturated heterocyclic ring of tetrahydropyran adopts a chair conformation, analogous to cyclohexane, to minimize torsional and angle strain. The introduction of a substituent at the 3-position disrupts the conformational equilibrium, leading to a preference for either an axial or equatorial orientation. Understanding the factors that govern this equilibrium is crucial for the rational design of molecules with desired spatial arrangements and, therefore, specific biological functions.

The conformational preference of a substituent is primarily dictated by a balance of steric and stereoelectronic interactions. Steric hindrance, arising from 1,3-diaxial interactions, generally disfavors the axial position for bulky groups. However, stereoelectronic effects, such as gauche interactions involving the ring oxygen, can significantly influence the conformational landscape and, in some cases, override steric considerations.

This guide will explore these principles in detail, providing a quantitative framework for predicting and understanding the conformational behavior of 3-substituted tetrahydropyrans.

Conformational Analysis of 3-Substituted Tetrahydropyrans

The conformational equilibrium of a 3-substituted tetrahydropyran can be visualized as a ring flip between two chair conformations, one with the substituent in an axial position and the other with the substituent in an equatorial position.

The relative stability of these two conformers is quantified by the conformational free energy difference (ΔG°), also known as the A-value. A positive A-value indicates a preference for the equatorial conformer.

Steric Effects

In the axial conformation, the 3-substituent experiences steric repulsion from the syn-axial hydrogen atoms at the C5 position and the lone pair of electrons on the ring oxygen. This 1,3-diaxial interaction is a primary source of steric strain and is a major driving force for the substituent to adopt the equatorial position. The magnitude of this steric hindrance increases with the size of the substituent.

Stereoelectronic Effects

Stereoelectronic effects, which involve the interaction of orbitals, also play a critical role in determining conformational preferences.

-

Gauche Effect: The relationship between the substituent at C3 and the ring oxygen can be described by the C2-C3-X-O torsion angle. In the equatorial conformer, this arrangement is typically anti, while in the axial conformer, it is gauche. For electronegative substituents, a gauche conformation can be stabilized by hyperconjugation, where there is a donation of electron density from a C-H or C-C σ bonding orbital into a C-X σ* antibonding orbital. This can sometimes counteract the steric preference for the equatorial position.

Quantitative Conformational Analysis

The conformational preferences of 3-substituted tetrahydropyrans can be quantified through experimental and computational methods. The A-value, representing the free energy difference between the axial and equatorial conformers (-ΔG° = RTln(K_eq)), is a key parameter.

Conformational Free Energies (A-Values)

The following table summarizes experimentally determined and computationally calculated A-values for various substituents at the 3-position of the tetrahydropyran ring. These values are compared with the corresponding values for cyclohexane to highlight the influence of the ring oxygen.

| Substituent (X) | 3-Substituted Tetrahydropyran A-Value (kcal/mol) | Cyclohexane A-Value (kcal/mol) | Reference(s) |

| -CH₃ | ~1.4 | 1.74 | [1] |

| -F | ~0.1 | 0.24 | [2] |

| -Cl | ~0.3 | 0.53 | [2] |

| -Br | ~0.2 | 0.48 | [2] |

| -OH | ~0.6 | 0.87 | [3] |

| -NH₂ | ~1.2 | 1.61 | |

| -OCH₃ | ~0.5 | 0.6 | [3] |

Note: The A-values for tetrahydropyran derivatives are often slightly smaller than their cyclohexane counterparts due to the longer C-O bond length compared to a C-C bond, which can reduce 1,3-diaxial interactions.

NMR Coupling Constants

Proton-proton coupling constants (³J_HH) obtained from ¹H NMR spectroscopy are invaluable for determining the conformation of cyclic systems. The magnitude of ³J_HH is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

In a chair conformation, the following typical coupling constants are observed:

| Coupling Type | Dihedral Angle (approx.) | Typical ³J_HH Value (Hz) |

| Axial-Axial (J_aa) | 180° | 8 - 13 |

| Axial-Equatorial (J_ae) | 60° | 2 - 5 |

| Equatorial-Equatorial (J_ee) | 60° | 2 - 5 |

By measuring the coupling constants of the proton at C3, the relative populations of the axial and equatorial conformers can be determined.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational equilibrium of a 3-substituted tetrahydropyran by measuring vicinal proton-proton coupling constants.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 3-substituted tetrahydropyran in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

-

Ensure the sample is free of particulate matter.

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Optimize acquisition parameters, including the number of scans, to achieve a good signal-to-noise ratio.

-

If signal overlap is an issue, consider acquiring 2D NMR spectra, such as COSY (Correlation Spectroscopy), to aid in the assignment of proton resonances.

-

-

Data Analysis:

-

Assign the proton resonances, paying particular attention to the multiplet corresponding to the proton at the C3 position (H3).

-

Carefully measure the coupling constants (J-values) for the H3 multiplet. This will typically be a complex multiplet due to coupling with protons on C2 and C4.

-

The observed coupling constant (J_obs) for H3 is a weighted average of the coupling constants in the axial (J_ax) and equatorial (J_eq) conformers:

-

J_obs = N_ax * J_ax + N_eq * J_eq where N_ax and N_eq are the mole fractions of the axial and equatorial conformers, respectively (N_ax + N_eq = 1).

-

-

Use standard values for J_aa, J_ae, and J_ee (as listed in the table above) to solve for the mole fractions of the two conformers.

-

Calculate the conformational free energy (A-value) using the equation: ΔG° = -RTln(N_eq / N_ax).

-

Computational Modeling

Objective: To calculate the relative energies of the axial and equatorial conformers of a 3-substituted tetrahydropyran and to predict their geometries and spectroscopic properties.

Methodology:

-

Structure Building:

-

Construct the 3D structures of both the axial and equatorial conformers of the 3-substituted tetrahydropyran using a molecular modeling software package.

-

-

Conformational Search (Optional but Recommended):

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is particularly important for flexible substituents.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimizations and frequency calculations for both the axial and equatorial conformers using a suitable level of theory. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d) is a common starting point. For higher accuracy, consider using larger basis sets and methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2).

-

The frequency calculation is essential to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

-

-

Data Analysis:

-

Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the axial and equatorial conformers.

-

The calculated ΔG value can be directly compared to the experimentally determined A-value.

-

Analyze the optimized geometries to understand the structural parameters (bond lengths, bond angles, dihedral angles) that contribute to the conformational preferences.

-

Conclusion

The conformational analysis of 3-substituted tetrahydropyrans is a critical aspect of understanding their chemical and biological properties. A delicate balance of steric and stereoelectronic effects governs the preference for axial or equatorial substitution. This guide has provided a comprehensive overview of these principles, supported by quantitative data and detailed experimental and computational protocols. By applying the methodologies outlined herein, researchers can gain valuable insights into the three-dimensional structure of these important heterocyclic systems, facilitating the design and development of novel molecules with tailored properties for applications in drug discovery and beyond.

References

An In-depth Technical Guide on the Solubility of Tetrahydro-2H-pyran-3-ylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of tetrahydro-2H-pyran-3-ylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining its solubility in a range of common organic solvents. The guide outlines detailed experimental protocols and presents a logical workflow for the synthesis of related tetrahydropyran derivatives, offering valuable insights for process development, purification, and formulation activities.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, designing effective purification strategies such as crystallization, and developing suitable formulations for preclinical and clinical studies. This guide provides the necessary protocols to systematically determine these solubility parameters.

Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Methanol | Gravimetric | ||

| Ethanol | Gravimetric | ||

| Acetone | Gravimetric | ||

| Ethyl Acetate | Gravimetric | ||

| Dichloromethane | Gravimetric | ||

| Toluene | Gravimetric | ||

| Acetonitrile | Gravimetric | ||

| [Add other solvents as needed] |

Note: The table above is a template to be populated with experimentally determined data.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (0.2 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Oven or vacuum oven

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The required time may vary depending on the solvent and should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn aliquot through a 0.2 µm syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Determine the mass of the filtered solution.

-

Carefully evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a vacuum oven at a suitable temperature below the boiling point of the solute.

-

Once the solvent is completely removed, reweigh the flask containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty flask from the final mass of the flask with the dried solute.

-

The solubility can be expressed in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100

-

Synthesis and Purification Workflow

While a direct synthesis protocol for this compound is not detailed in the provided search results, a logical workflow for the synthesis of related tetrahydropyran derivatives can be illustrated. This provides a general understanding of the synthetic steps that might be involved, where solubility considerations are paramount for reaction work-up and purification. The following diagram illustrates a general synthesis pathway for a tetrahydropyran derivative.

Caption: Generalized synthetic workflow for a tetrahydropyran derivative.

Conclusion

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine and understand the solubility of this compound in various organic solvents. By following the detailed experimental protocol, users can generate reliable and reproducible solubility data, which is essential for the successful development of chemical processes and pharmaceutical formulations involving this important intermediate. The provided workflow diagram further contextualizes the importance of solubility in the broader scheme of chemical synthesis and purification.

An In-depth Technical Guide to the Potential Applications of Tetrahydropyran Nitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and biologically active molecules. When functionalized with a nitrile (cyano) group, these derivatives unlock a unique chemical space with significant potential across various scientific disciplines. The nitrile group, with its distinct electronic properties, polarity, and ability to act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, imparts favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the current and potential applications of tetrahydropyran nitrile derivatives, with a primary focus on their burgeoning role in drug discovery. It consolidates quantitative biological activity data, details key experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.

Introduction: The Tetrahydropyran Nitrile Scaffold

The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, offers a conformationally restricted yet flexible scaffold. This structural feature can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a nitrile group can further enhance the therapeutic potential of these molecules by:

-

Improving Metabolic Stability: The nitrile group is generally robust and less susceptible to metabolic degradation compared to other functional groups.

-

Enhancing Target Binding: The linear geometry and electron-withdrawing nature of the nitrile group allow it to participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within protein binding pockets.

-

Acting as a Bioisostere: The nitrile moiety can serve as a bioisosteric replacement for carbonyl, hydroxyl, or halogen groups, which can be a valuable strategy in lead optimization to fine-tune a compound's physicochemical and pharmacological properties.

Applications in Drug Discovery

Tetrahydropyran nitrile derivatives have emerged as promising candidates in several therapeutic areas, most notably in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

A growing body of evidence suggests that tetrahydropyran nitrile derivatives possess significant antiproliferative properties against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular signaling pathways.

Quantitative Data on Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative tetrahydropyran and nitrile-containing compounds against various cancer cell lines.

| Compound Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrano[2,3-d]pyrimidine | Not Specified | HT-29 (Colon) | >100 | [1] |

| Pyrano[2,3-d]pyrimidine | Not Specified | Panc1 (Pancreatic) | >100 | [1] |

| Pyrano[2,3-d]pyrimidine | Not Specified | MDA-MB-231 (Breast) | >100 | [1] |

| Pyranone Derivative | Pyrenocine A | DLD-1 (Colon) | Not Specified | [2] |

| Pyranone Derivative | Pyrenocine A Derivative | U-87MG (Glioblastoma) | Not Specified | [2] |

| Pyranone Derivative | Pyrenocine A Derivative | U251 (Glioblastoma) | Not Specified | [2] |

Signaling Pathways in Cancer

-

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of various cancers. Some nitrile-containing compounds have been identified as HDAC inhibitors. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.[3][4][5][6]

-

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition: The JAK-STAT signaling pathway is a critical regulator of cytokine signaling and is implicated in the pathogenesis of various cancers and inflammatory diseases. Dysregulation of this pathway can lead to uncontrolled cell proliferation and survival. Certain heterocyclic nitrile-containing compounds have shown potential as JAK inhibitors.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Nitrile-containing heterocyclic compounds, including those with a tetrahydropyran core, have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative nitrile-containing compounds against various microbial strains.

| Compound Class | Specific Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |

| 1,2,4-Triazole Derivative | Compound 9a | S. aureus | >250 | [4] |

| 1,2,4-Triazole Derivative | Compound 9a | S. pyogenes | 250 | [4] |

| 1,2,4-Triazole Derivative | Compound 9a | E. coli | >250 | [4] |

| 1,2,4-Triazole Derivative | Compound 9a | P. aeruginosa | >250 | [4] |

| 1,2,4-Triazole Derivative | Compound 9a | C. albicans | 125 | [4] |

| Amide Derivative | Compound F5 | S. aureus | 64 | [7] |

| Amide Derivative | Compound F53 | S. aureus | 32 | [7] |

| Amide Derivative | Compound F9 | E. coli | 64 | [7] |

| Carbazole Derivative | Compound 2 | S. aureus ATCC 29213 | 30 | [8] |

| Carbazole Derivative | Compound 2 | S. pyogenes ATCC 19615 | 40 | [8] |

Applications in Agrochemicals

The structural motifs found in bioactive molecules for pharmaceutical applications often translate to the agrochemical sector. While specific data on tetrahydropyran nitrile derivatives is limited, related heterocyclic nitrile compounds have been investigated for their herbicidal and insecticidal properties. The nitrile group can contribute to the molecule's interaction with specific enzyme targets in plants or insects. For instance, some amide derivatives have shown herbicidal activity against weeds like Lolium perenne and Echinochloa crusgalli.[1][9][10]

Applications in Materials Science

The incorporation of polar nitrile groups into polymer backbones can significantly alter their physical and chemical properties. Poly(ether nitrile) copolymers, for example, exhibit high thermal stability and mechanical strength.[7][11][12] The tetrahydropyran unit could be introduced into polymer chains to enhance properties such as solubility and processability. The synthesis of copolymers containing both tetrahydropyran and nitrile functionalities could lead to novel materials with tailored dielectric properties, thermal resistance, and chemical stability for applications in electronics and advanced composites.

Experimental Protocols

Synthesis of Tetrahydropyran Nitrile Derivatives

A general and efficient method for the synthesis of tetrahydropyran derivatives is the multicomponent, one-pot reaction involving an aldehyde, malononitrile, and a suitable active methylene compound.[13][14]

One-Pot Synthesis of Tetrahydro[b]pyran Derivatives

-

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Dimedone (1 mmol)

-

Catalyst (e.g., CuFe₂(C₄H₄O₆)₃·6H₂O, 0.01 g)[13]

-

Water (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde, malononitrile, dimedone, and the catalyst in water.[13]

-

Reflux the mixture with stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[13]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice to precipitate the product.[13]

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization.

-

Biological Evaluation

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cells in culture

-

96-well plates

-

Test compounds (tetrahydropyran nitrile derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until they adhere and form a monolayer.[15]

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-48 hours).[16]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15][16]

-

If the formazan crystals are insoluble, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[15]

-

Shake the plate on a shaker for 10 minutes to dissolve the formazan crystals.[15]

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[15][16]

-

Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds

-

Inoculum standardized to 0.5 McFarland turbidity

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Inoculate each well with the microbial suspension.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion and Future Perspectives

Tetrahydropyran nitrile derivatives represent a versatile and promising class of compounds with a wide range of potential applications. Their unique structural and electronic properties make them particularly attractive for the development of novel therapeutics. The data presented in this guide highlight their potential as anticancer and antimicrobial agents, with opportunities for further exploration in agrochemicals and materials science.

Future research should focus on:

-

The synthesis and screening of larger, more diverse libraries of tetrahydropyran nitrile derivatives to expand the structure-activity relationship knowledge base.

-

Elucidation of the precise mechanisms of action for the most potent compounds.

-

In vivo efficacy and toxicological studies to validate the therapeutic potential of lead candidates.

-

Exploration of their application in targeted drug delivery systems and as functional monomers in polymer chemistry.

The continued investigation of this fascinating class of molecules holds great promise for addressing unmet needs in medicine and technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydropyran synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. journals.caf.ac.cn [journals.caf.ac.cn]

- 10. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. mdpi.com [mdpi.com]

literature review of tetrahydropyran synthesis methodologies

An In-depth Technical Guide to Tetrahydropyran Synthesis Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction